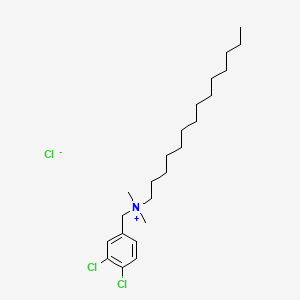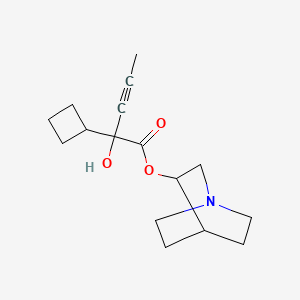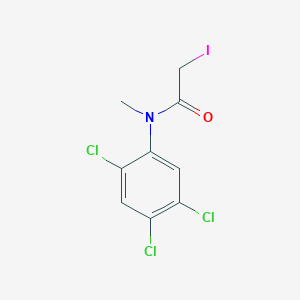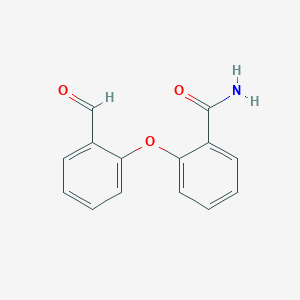
Nicotinic acid, 6-hydroxyhexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, 6-hydroxyhexyl ester, is a derivative of nicotinic acid (also known as niacin or vitamin B3). This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The esterification of nicotinic acid with 6-hydroxyhexanol results in this unique compound, which combines the beneficial properties of both nicotinic acid and the hydroxyhexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 6-hydroxyhexyl ester, typically involves the esterification of nicotinic acid with 6-hydroxyhexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as nicotinic acid dehydrogenase, has also been explored to enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: Nicotinic acid, 6-hydroxyhexyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 6-hydroxyhexanol.
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Hydrolysis: Nicotinic acid and 6-hydroxyhexanol.
Oxidation: 6-oxohexyl nicotinate or 6-carboxyhexyl nicotinate.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nicotinic acid, 6-hydroxyhexyl ester, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of nicotinic acid, 6-hydroxyhexyl ester, involves its interaction with specific molecular targets and pathways:
Lipid Metabolism: The compound influences lipid metabolism by inhibiting the synthesis of triglycerides and promoting the degradation of apolipoprotein B-containing lipoproteins.
Transcriptional Regulation: It binds to transcriptional regulators associated with nicotinic acid metabolism, thereby controlling the breakdown of nicotinic acid.
Electrochemical Properties: In electrochemical applications, the compound enhances the redox state of vascular endothelial cells, reducing oxidative stress and inflammation.
Comparación Con Compuestos Similares
Nicotinic acid, 6-hydroxyhexyl ester, can be compared with other similar compounds, such as:
Nicotinic Acid (Niacin): While both compounds share the nicotinic acid moiety, the esterification with 6-hydroxyhexanol imparts additional properties, such as improved solubility and bioavailability.
Nicotinamide: This amide derivative of nicotinic acid is commonly used in skincare products and supplements.
Inositol Hexanicotinate: This compound consists of six nicotinic acid molecules bonded to inositol.
Propiedades
Número CAS |
101952-63-0 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
6-hydroxyhexyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO3/c14-8-3-1-2-4-9-16-12(15)11-6-5-7-13-10-11/h5-7,10,14H,1-4,8-9H2 |
Clave InChI |
HRRFQOPYFCYNRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


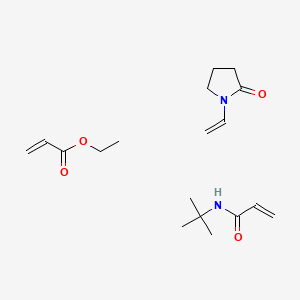
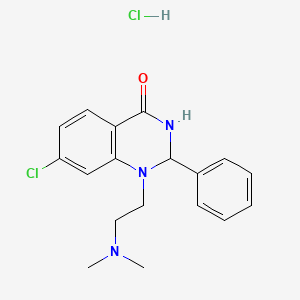

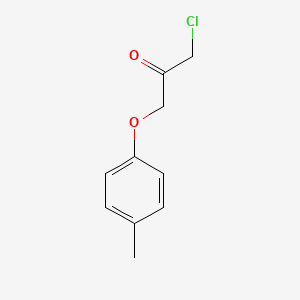
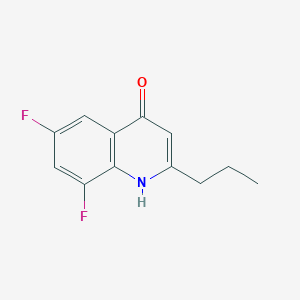
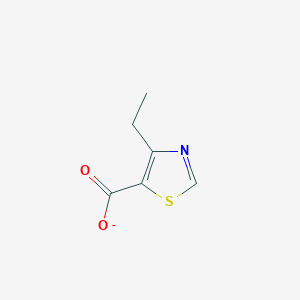

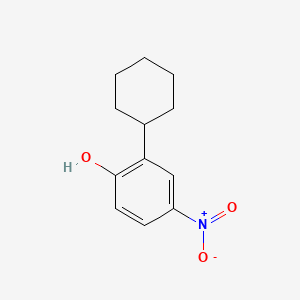
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
